molecular formula C6H5N3O2 B13460967 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13460967
M. Wt: 151.12 g/mol
InChI Key: RMBSMQJUVDSBTN-UHFFFAOYSA-N
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Description

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propargylamine with a suitable carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The propynyl group and triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. These interactions are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid
  • 4-(2-propyn-1-yl)benzoic acid

Uniqueness

4-(prop-2-yn-1-yl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to its specific structural features, such as the propynyl group attached to the triazole ring

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

4-prop-2-ynyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H5N3O2/c1-2-3-9-4-7-8-5(9)6(10)11/h1,4H,3H2,(H,10,11)

InChI Key

RMBSMQJUVDSBTN-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=NN=C1C(=O)O

Origin of Product

United States

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